1,2,4,5-Benzenetetracarboxaldehyde
Overview
Description
1,2,4,5-Benzenetetracarboxaldehyde is a chemical compound that serves as a key intermediate in various chemical syntheses. It is related to benzenetetracarboxylic acid (btcH(4)), which is known to form complex structures with metals, as seen in the synthesis of a 2D metal-organic framework with Cu(II) and btcH(4) . The compound is also structurally related to derivatives of benzene, such as those substituted with tin and mercury, which have been synthesized and characterized by X-ray crystallography .
Synthesis Analysis
The synthesis of related compounds includes the facile synthesis of benzo[1,2-b:4,5-b']dichalcogenophenes, which are structurally characterized by single-crystal X-ray analysis . Additionally, the synthesis of 1,3,5-benzenetricarboxaldehyde, a closely related compound, is commonly achieved through oxidation-reduction reactions, highlighting the potential synthetic routes that may be applicable to 1,2,4,5-benzenetetracarboxaldehyde . The synthesis of polystannylated benzene derivatives from bromobenzene precursors also provides insight into possible synthetic strategies for related compounds .
Molecular Structure Analysis
The molecular structure of related compounds, such as benzo[1,2-b:4,5-b']dichalcogenophenes, is characterized by completely planar structures packed in a herringbone arrangement . The 2D metal-organic framework structure built from Cu(II) and btcH(4) exhibits a puckered-boat conformation, which is stabilized by hexameric water clusters . These structural insights are crucial for understanding the molecular geometry and potential packing arrangements of 1,2,4,5-benzenetetracarboxaldehyde.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes the formation of supramolecular assemblies with aza donor molecules, resulting in host-guest systems and infinite molecular tapes . The reactivity of 1,3,5-benzenetricarboxaldehyde in hydrolysis and polymerization reactions also provides a basis for understanding the chemical behavior of 1,2,4,5-benzenetetracarboxaldehyde .
Physical and Chemical Properties Analysis
The physicochemical properties of related compounds, such as benzo[1,2-b:4,5-b']dichalcogenophenes, have been elucidated using cyclic voltammetry and UV-vis spectra . The crystal structure of 1,3,5-tris(chloromercurio)benzene provides information on the spectral properties of benzene derivatives, which may be extrapolated to 1,2,4,5-benzenetetracarboxaldehyde . Additionally, the emissive properties of 2,5-dimethoxybenzene-1,4-dicarboxaldehyde as an organic crystal and fluorescent waveguide suggest potential optical applications for structurally similar compounds .
Scientific Research Applications
Synthesis and Application Prospects
1,2,4,5-Benzenetetracarboxaldehyde, as a chemical synthesis intermediate, shows promise in the development and application of macromolecules. These macromolecules exhibit remarkable chemical, physical properties, and biological activity. Derivatives of 1,2,4,5-Benzenetetracarboxaldehyde are extensively used in fields like catalysis, optoelectronics, anti-virus applications, molecular adsorption, and drug packaging materials (Zhang Jinga, 2015).
Luminescent Probes for Detecting Compounds
Luminescent lanthanide-organic frameworks, synthesized using derivatives of 1,2,4,5-Benzenetetracarboxaldehyde, have been used as effective luminescent probes. They can detect compounds like toluene and benzaldehyde among various reagents, demonstrating high sensitivity and regenerative capability (Xue Che et al., 2019).
Catalytic Properties
Metal-organic frameworks involving 1,2,4,5-Benzenetetracarboxaldehyde have been studied for their catalytic properties. For instance, Cu3(BTC)2, a metal-organic framework compound, shows promising results in catalyzing reactions like the cyanosilylation of benzaldehyde. These frameworks have been observed to enhance catalytic activities due to their unique structural properties (K. Schlichte et al., 2004).
Covalent Organic Frameworks
Covalent organic frameworks (COFs) synthesized using 1,2,4,5-Benzenetetracarboxaldehyde have been explored for various applications. These include enhanced bioproduction of benzaldehyde, acting as a sensing platform for water in organic solvents, and serving as an efficient catalyst in organic reactions. The ability of these COFs to perform under diverse conditions highlights their versatility (Gong‐Jun Chen et al., 2018).
Environmental Implications
Studies on the environmental implications of benzaldehyde, a derivative of 1,2,4,5-Benzenetetracarboxaldehyde, have shown its critical role in the oxidation of toluene. The benzyl radical, a key intermediate in the combustion and oxidation of toluene, produces benzaldehyde as a major initial product. This research helps in understanding the mechanisms of aromatic compound combustion and their environmental impact (C. Ellis et al., 2003).
Safety And Hazards
properties
IUPAC Name |
benzene-1,2,4,5-tetracarbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4/c11-3-7-1-8(4-12)10(6-14)2-9(7)5-13/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSENOXLTIIJHKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C=O)C=O)C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70465400 | |
Record name | 1,2,4,5-Benzenetetracarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70465400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene-1,2,4,5-tetracarbaldehyde | |
CAS RN |
14674-89-6 | |
Record name | 1,2,4,5-Benzenetetracarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14674-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4,5-Benzenetetracarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70465400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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